molecular formula C7H13NO2 B8236448 (3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid

Cat. No.: B8236448
M. Wt: 143.18 g/mol
InChI Key: NDDVWSDMFBDMGI-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method involves the use of asymmetric synthesis techniques, such as the stereoselective reduction of a suitable precursor or the use of chiral catalysts to induce the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: (3S,4R)-4-Ethylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This configuration imparts distinct stereochemical properties and biological activities, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3S,4R)-4-ethylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVWSDMFBDMGI-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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